molecular formula C7H13NO2 B568454 (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde CAS No. 119271-96-4

(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde

Cat. No.: B568454
CAS No.: 119271-96-4
M. Wt: 143.186
InChI Key: FTMXVDOMPAZWLQ-KNVOCYPGSA-N
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Description

(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R,6S)-2,6-dimethylmorpholine with a suitable aldehyde precursor under controlled conditions to form the desired carbaldehyde compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity and modulating biological pathways. These interactions are often mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is unique due to its specific combination of stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various applications, from synthetic chemistry to biological research.

Properties

CAS No.

119271-96-4

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine-4-carbaldehyde

InChI

InChI=1S/C7H13NO2/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3/t6-,7+

InChI Key

FTMXVDOMPAZWLQ-KNVOCYPGSA-N

SMILES

CC1CN(CC(O1)C)C=O

Synonyms

4-Morpholinecarboxaldehyde, 2,6-dimethyl-, cis- (9CI)

Origin of Product

United States

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